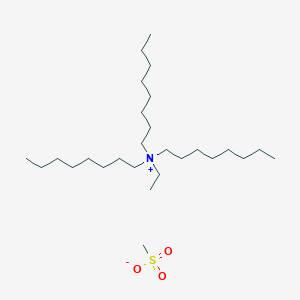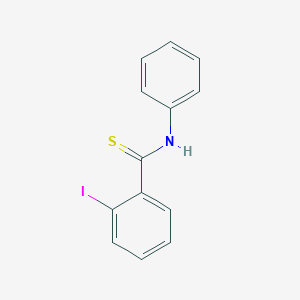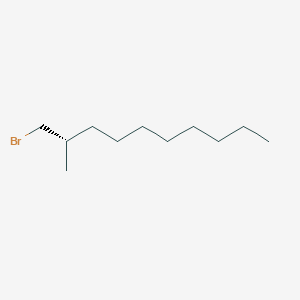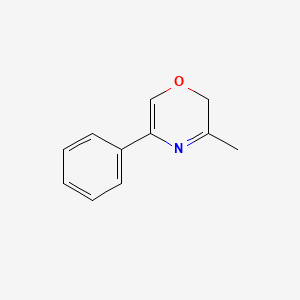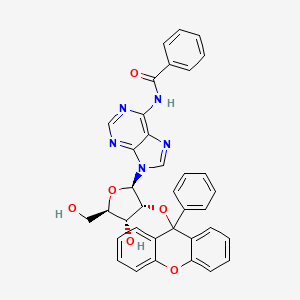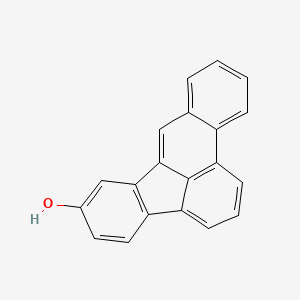
Benz(e)acephenanthrylen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(e)acephenanthrylen-6-ol is an organic compound with the chemical formula C20H12O It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylen-6-ol typically involves multiple steps, starting with the cyclization of precursor compounds. One common method involves the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursor materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(e)acephenanthrylen-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Benz(e)acephenanthrylen-6-ol has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research is ongoing to understand its interactions with biological systems and its potential as a biomarker for certain diseases.
Medicine: There is interest in its potential therapeutic applications, particularly in cancer research due to its structural similarity to other bioactive compounds.
Mécanisme D'action
The mechanism of action of Benz(e)acephenanthrylen-6-ol involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological responses. The specific molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acephenanthrylene: A tetracyclic polycyclic aromatic hydrocarbon with a similar structure but different chemical properties.
Benzo[e]fluoranthene: Another polycyclic aromatic hydrocarbon with structural similarities but distinct reactivity and applications.
Uniqueness
Benz(e)acephenanthrylen-6-ol is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81824-09-1 |
|---|---|
Formule moléculaire |
C20H12O |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-18-ol |
InChI |
InChI=1S/C20H12O/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11,21H |
Clé InChI |
BNNFFFAEJBMPAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
